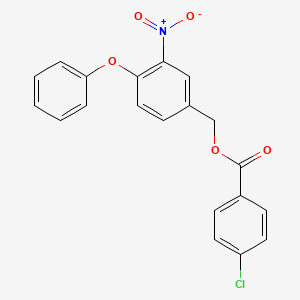
(3-Nitro-4-phenoxyphenyl)methyl 4-chlorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Nitro-4-phenoxyphenyl)methyl 4-chlorobenzoate, commonly known as NPBC, is a chemical compound that has gained significant attention in the field of scientific research. NPBC belongs to the group of benzoylphenylurea insecticides and has been widely used for pest control in agriculture.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for (3-Nitro-4-phenoxyphenyl)methyl 4-chlorobenzoate involves the reaction of 3-nitro-4-phenoxybenzaldehyde with methyl 4-chlorobenzoate in the presence of a suitable catalyst and solvent.
Starting Materials
3-nitro-4-phenoxybenzaldehyde, methyl 4-chlorobenzoate, catalyst, solvent
Reaction
Step 1: Dissolve 3-nitro-4-phenoxybenzaldehyde and methyl 4-chlorobenzoate in a suitable solvent., Step 2: Add a suitable catalyst to the reaction mixture., Step 3: Heat the reaction mixture under reflux for a suitable period of time., Step 4: Cool the reaction mixture and filter the resulting solid product., Step 5: Wash the solid product with a suitable solvent and dry it under vacuum., Step 6: Characterize the product using suitable analytical techniques such as NMR spectroscopy and mass spectrometry.
作用機序
The mechanism of action of NPBC involves the disruption of the insect's molting process. NPBC acts as a chitin synthesis inhibitor, which prevents the formation of the insect's exoskeleton. This leads to the death of the insect during the molting process. NPBC has also been shown to have a toxic effect on the nervous system of insects, which further contributes to its insecticidal properties.
生化学的および生理学的効果
NPBC has been shown to have a low toxicity to mammals, including humans. However, it has been shown to have a toxic effect on non-target organisms such as bees and aquatic invertebrates. NPBC has also been shown to have a negative impact on the environment, as it can persist in soil and water for extended periods of time.
実験室実験の利点と制限
NPBC has several advantages for use in lab experiments. It has a high purity, which ensures reproducibility of results. It is also readily available and relatively inexpensive. However, NPBC has some limitations, including its potential toxicity to non-target organisms and its persistence in the environment.
将来の方向性
There are several future directions for research on NPBC. One area of research is the development of more environmentally friendly insecticides that have a lower impact on non-target organisms. Another area of research is the investigation of the potential use of NPBC in the control of insect-borne diseases. Furthermore, there is a need for further research on the potential health effects of NPBC on humans and other mammals.
Conclusion
In conclusion, (3-Nitro-4-phenoxyphenyl)methyl 4-chlorobenzoate is a chemical compound that has gained significant attention in the field of scientific research. Its insecticidal properties and potential use in pest control have been extensively studied. The mechanism of action of NPBC involves the disruption of the insect's molting process. NPBC has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on NPBC, including the development of more environmentally friendly insecticides and investigation of its potential use in the control of insect-borne diseases.
科学的研究の応用
NPBC has been extensively studied for its insecticidal properties and its potential use in pest control. It has been shown to be effective against a wide range of pests, including aphids, whiteflies, and spider mites. NPBC has also been investigated for its potential use in the control of insect-borne diseases such as malaria and dengue fever. In addition, NPBC has been studied for its potential use as a herbicide, as it has been shown to inhibit the growth of certain weeds.
特性
IUPAC Name |
(3-nitro-4-phenoxyphenyl)methyl 4-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClNO5/c21-16-9-7-15(8-10-16)20(23)26-13-14-6-11-19(18(12-14)22(24)25)27-17-4-2-1-3-5-17/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLGYMAOLYIAGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)COC(=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Nitro-4-phenoxyphenyl)methyl 4-chlorobenzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

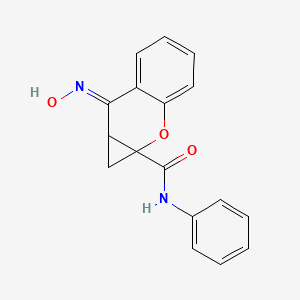
![[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-(trifluoromethyl)phenyl]boronic acid](/img/structure/B2795801.png)
![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2795802.png)
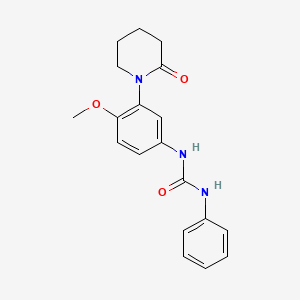
![1-{[1-(2-methoxyethyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride](/img/structure/B2795806.png)
![3-(((6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)pyridine 1-oxide](/img/structure/B2795811.png)
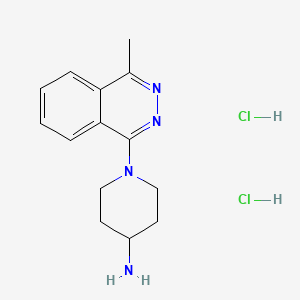
![3-[Allyl(3,3,3-trifluoro-2-hydroxypropyl)amino]-1,1,1-trifluoro-2-propanol](/img/structure/B2795815.png)
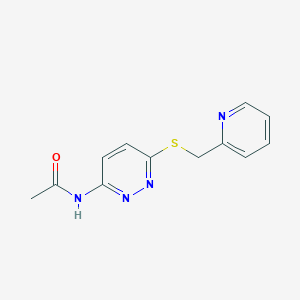
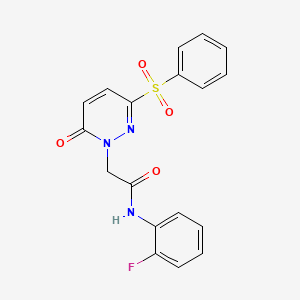
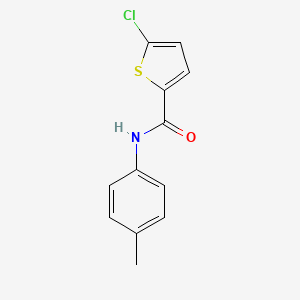
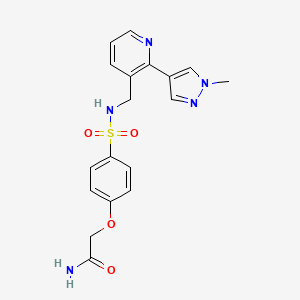
![Tert-butyl 4-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}piperazine-1-carboxylate](/img/structure/B2795820.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone](/img/structure/B2795821.png)